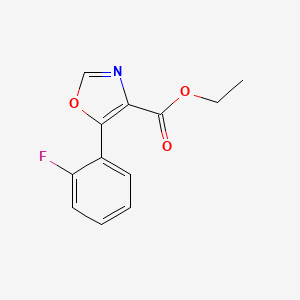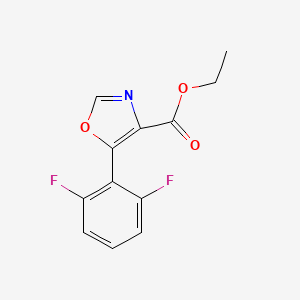
5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% (5-CMTP-95) is a synthetic compound belonging to the class of compounds known as pyridines. 5-CMTP-95 has a variety of applications in scientific research, including in the synthesis of other compounds and in the study of biochemical and physiological effects. In
Applications De Recherche Scientifique
5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% has a variety of applications in scientific research. It has been used as a starting material in the synthesis of other compounds, such as 5-chloro-2-(4-trifluoromethyl-phenoxy)-pyridine-3-carbonitrile. It has also been used as a reagent in the synthesis of other compounds, such as 4-(4-trifluoromethoxy-phenyl)-2-methyl-pyridine. In addition, 5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% has been used in studies of the biochemical and physiological effects of compounds.
Mécanisme D'action
The mechanism of action of 5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% is not yet fully understood. However, it is believed that the compound acts as a competitive inhibitor of the enzyme cyclooxygenase (COX). This enzyme is responsible for the production of prostaglandins, which are molecules that are involved in many physiological processes, including inflammation and pain. By inhibiting the activity of COX, 5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% have not yet been fully studied. However, studies have shown that the compound has anti-inflammatory and analgesic effects. In addition, 5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% has been shown to have anti-tumor effects in animal models. It has also been shown to have antioxidant, anti-allergic, and anti-microbial effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% for lab experiments is its availability and low cost. 5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% is widely available and can be purchased from many suppliers at a relatively low cost. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is toxic and should be handled with care.
Orientations Futures
Given the wide range of potential applications of 5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95%, there are many possible future directions for research. These include further studies of the biochemical and physiological effects of the compound, as well as studies of its effects on other diseases and conditions. In addition, further research into the mechanism of action of 5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% may lead to the development of more effective therapeutic agents. Finally, the compound could be used as a starting material in the synthesis of other compounds, such as drugs or other therapeutic agents.
Méthodes De Synthèse
5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95% can be synthesized by a three-step synthesis process. The first step involves reacting 5-chloro-2-methyl-pyridine with 4-trifluoromethyl-phenol in the presence of a base such as potassium carbonate. The second step involves reacting the product of the first step with ethyl chloroformate in the presence of a base such as potassium carbonate. The third step involves reacting the product of the second step with 4-trifluoromethyl-phenol in the presence of a base such as potassium carbonate. The final product is 5-Chloromethyl-2-(4-trifluoromethyl-phenoxy)-pyridine, 95%.
Propriétés
IUPAC Name |
5-(chloromethyl)-2-[4-(trifluoromethyl)phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-7-9-1-6-12(18-8-9)19-11-4-2-10(3-5-11)13(15,16)17/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBNNKSHYMMZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=NC=C(C=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)